molecular formula C19H20N4O3 B5683747 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone

4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone

Cat. No. B5683747
M. Wt: 352.4 g/mol
InChI Key: ZAQHDHVVDQLXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone, also known as PZQ, is a chemical compound that has gained attention in the scientific community due to its potential use as an anti-parasitic drug. PZQ has been found to be effective against several types of parasitic infections, including schistosomiasis and fascioliasis.

Mechanism of Action

The exact mechanism of action of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone is not fully understood, but it is believed to work by causing muscle paralysis in the parasites. This leads to the detachment of the parasites from the host tissues, which allows the immune system to clear them from the body.
Biochemical and Physiological Effects:
4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has been found to have minimal toxicity in humans and animals. It is rapidly metabolized in the liver and excreted in the urine. 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has been found to have an effect on the levels of certain neurotransmitters in the brain, but the significance of this is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone in lab experiments is its effectiveness against several types of parasitic infections. It is also relatively easy to synthesize and purify. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several areas of research that could be explored in the future with regards to 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone. One area is the optimization of the synthesis method to improve the yield and purity of the final product. Another area is the exploration of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone's potential use in treating other parasitic infections, such as tapeworm infections. Additionally, further research could be done to better understand the mechanism of action of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone and how it can be optimized for use in lab experiments.

Synthesis Methods

The synthesis of 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone involves several steps, including the reaction of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane with 2-chloro-3-formylquinoline, followed by a cyclization reaction. The final product is obtained through a purification process, such as column chromatography.

Scientific Research Applications

4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has been extensively studied for its anti-parasitic properties. It has been found to be effective against several species of schistosomes and fasciolids, which are responsible for causing schistosomiasis and fascioliasis, respectively. 4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone has also been studied for its potential use in treating other parasitic infections, such as liver fluke infections and tapeworm infections.

properties

IUPAC Name

4-[2-(pyrazol-1-ylmethyl)-1,4-oxazepane-4-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18-11-16(15-5-1-2-6-17(15)21-18)19(25)22-8-4-10-26-14(12-22)13-23-9-3-7-20-23/h1-3,5-7,9,11,14H,4,8,10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQHDHVVDQLXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CN2C=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone

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